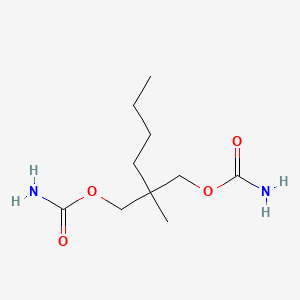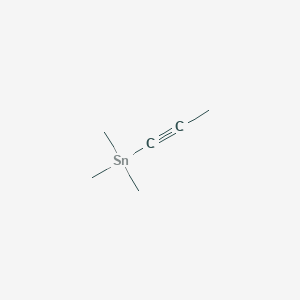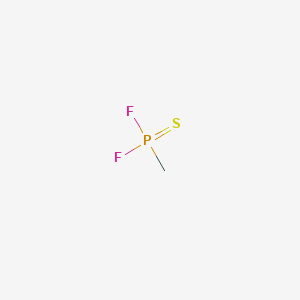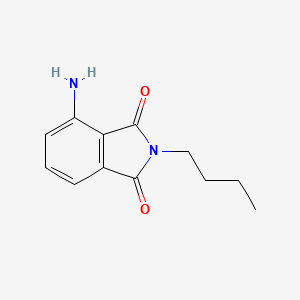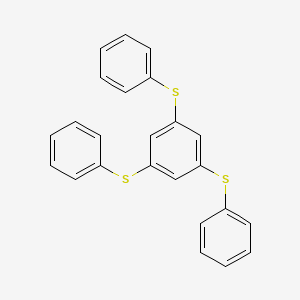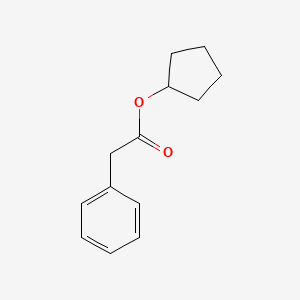
Cyclopentyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl phenylacetate is an organic compound with the molecular formula C13H16O2. It is an ester derived from the reaction between cyclopentanol and phenylacetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentyl phenylacetate can be synthesized through esterification, where cyclopentanol reacts with phenylacetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cyclopentanol and phenylacetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cyclopentanol and phenylacetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Cyclopentyl phenylacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.
Biology: The compound is used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of cyclopentyl phenylacetate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of this compound, leading to the release of cyclopentanol and phenylacetic acid. These products can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Cyclopentyl acetate: Similar ester structure but derived from acetic acid.
Phenylacetate esters: A broader class of esters derived from phenylacetic acid with different alcohols.
Cyclopentyl benzoate: An ester formed from cyclopentanol and benzoic acid.
Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
5420-99-5 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
cyclopentyl 2-phenylacetate |
InChI |
InChI=1S/C13H16O2/c14-13(15-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Clé InChI |
LZDOONSYVRDDFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



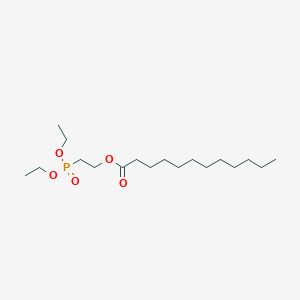

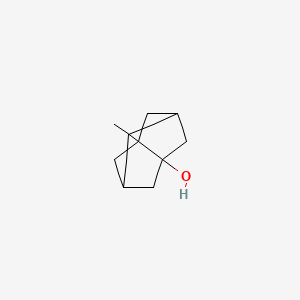
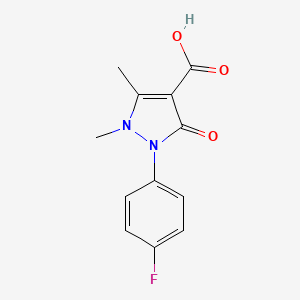

![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
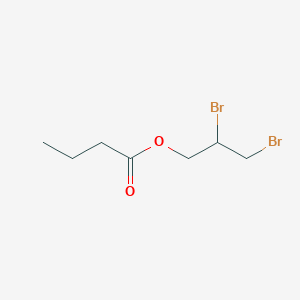
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
